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Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

Cat. No.: B017997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-pyrazinamine is a halogenated heterocyclic amine that serves as a crucial building

block in medicinal chemistry and materials science. Its pyrazine core is a key pharmacophore

in numerous biologically active compounds, and the presence of a bromine atom and an amino

group at strategic positions allows for diverse chemical modifications. Understanding the

fundamental physical properties of this compound is paramount for its effective utilization in

synthesis, process development, formulation, and biological screening. This technical guide

provides a comprehensive overview of the known physical and chemical characteristics of 5-

bromo-2-pyrazinamine, details the experimental methodologies for their determination, and

illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties
The following table summarizes the key physical and chemical descriptors for 5-bromo-2-

pyrazinamine. Much of the available data is computationally predicted, highlighting the need for

further experimental verification.
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Property Value Source(s)

Molecular Formula C₄H₄BrN₃ [1]

Molecular Weight 174.00 g/mol [1]

CAS Number 59489-71-3

Appearance Light yellow crystal

Melting Point

Data not available (related

compound 5-bromo-2-

pyrimidinamine: 241-243 °C)

Boiling Point
Predicted: 340.7±34.0 °C (for a

related compound)

pKa
Predicted: 2.38±0.10 (for a

related compound)
[2]

XLogP3 0.7 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 0 [1]

Exact Mass 172.95886 g/mol [1]

Topological Polar Surface Area 51.8 Å² [1]

Solubility Profile
Specific quantitative solubility data for 5-bromo-2-pyrazinamine in various organic solvents is

not extensively reported in the literature. However, based on the properties of similar

compounds, a qualitative solubility profile can be inferred.
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Solvent Expected Solubility Rationale

Water Insoluble

The hydrophobic pyrazine ring

and bromine atom likely

dominate over the polar amino

group.

Dimethyl Sulfoxide (DMSO) Soluble

Polar aprotic solvents are

generally effective for

dissolving such heterocyclic

compounds.[3]

Dimethylformamide (DMF) Soluble

Similar to DMSO, DMF is a

polar aprotic solvent capable

of dissolving a wide range of

organic molecules.[3]

Methanol
Slightly Soluble (may require

heating)

The polarity of methanol may

allow for some dissolution,

potentially enhanced by

heating.

Dichloromethane (DCM) Slightly Soluble

A less polar organic solvent

that may dissolve the

compound to some extent.

Hexane Insoluble

The compound's polarity is

likely too high for dissolution in

nonpolar aliphatic solvents.

Spectral Data
While comprehensive spectral data sets for 5-bromo-2-pyrazinamine are not readily available in

public databases, the following represents typical characterization data that would be expected.
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Technique Expected Observations

¹H NMR

Signals corresponding to the protons on the

pyrazine ring and the amine group. The

chemical shifts would be influenced by the

electron-withdrawing bromine atom and the

electron-donating amino group.

¹³C NMR

Resonances for the four carbon atoms of the

pyrazine ring. The carbon atom attached to the

bromine would be significantly shifted.

FTIR

Characteristic peaks for N-H stretching of the

primary amine (around 3300-3500 cm⁻¹), C-N

stretching, and aromatic C-H and C=C

stretching vibrations of the pyrazine ring.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the exact

mass (172.95886 Da). The isotopic pattern of

bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio) would result in two molecular ion peaks of

nearly equal intensity.

Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 5-bromo-2-

pyrazinamine are not available for the compound itself. However, standard methodologies for

organic compounds would be employed.

Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity and can be

determined using a melting point apparatus.

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

Procedure:
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A small, dry sample of crystalline 5-bromo-2-pyrazinamine is finely powdered and packed

into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady rate.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes a clear liquid are recorded as the melting point range. For a pure

compound, this range is typically narrow (1-2 °C).

Boiling Point Determination (for liquids)
While 5-bromo-2-pyrazinamine is a solid at room temperature, a general procedure for

determining the boiling point of a liquid is as follows, which would apply if the compound were

in a liquid state or dissolved in a high-boiling solvent for distillation.

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure:

The liquid sample is placed in the distillation flask with boiling chips.

The apparatus is assembled for simple distillation.

The liquid is heated, and the vapor is allowed to rise and surround the thermometer bulb.

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable

temperature reading on the thermometer as the liquid condenses, is recorded as the

boiling point.

Solubility Determination
The solubility of 5-bromo-2-pyrazinamine can be determined qualitatively and quantitatively.

Qualitative Procedure:
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A small amount of the compound (a few milligrams) is added to a test tube containing

approximately 1 mL of the solvent.

The mixture is agitated at room temperature.

Observations are made as to whether the solid dissolves completely, partially, or not at all.

Quantitative Procedure (using HPLC):

A supersaturated solution of 5-bromo-2-pyrazinamine is prepared in a known volume of

the solvent.

The solution is stirred at a constant temperature for an extended period (e.g., 24 hours) to

ensure equilibrium is reached.

The solution is filtered to remove undissolved solid.

An aliquot of the saturated solution is diluted and analyzed by a validated HPLC method to

determine the concentration, from which the solubility (e.g., in mg/mL) can be calculated.

Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or newly

synthesized organic compound like 5-bromo-2-pyrazinamine.
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Synthesis & Purification

Physicochemical Characterization

Specific Properties

Synthesis of 5-bromo-2-pyrazinamine

Purification (e.g., Recrystallization, Chromatography)

Structural Identification (NMR, MS)

Purity Analysis (HPLC, Elemental Analysis)

Physical Property Determination

Melting Point Solubility Profile pKa Determination Full Spectral Analysis (IR, UV-Vis)

Click to download full resolution via product page

A logical workflow for the synthesis and characterization of an organic compound.

Role in Chemical Synthesis
5-Bromo-2-pyrazinamine is a valuable intermediate in organic synthesis. The bromine atom

can be readily displaced or used in cross-coupling reactions to introduce new functional

groups, a common strategy in drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b017997?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-bromo-2-pyrazinamine
Palladium-Catalyzed
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(e.g., Suzuki, Buchwald-Hartwig)
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Use of 5-bromo-2-pyrazinamine as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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